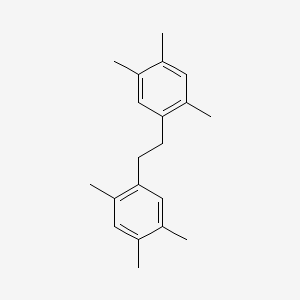

1,1'-Ethane-1,2-diylbis(2,4,5-trimethylbenzene)

Description

1,1'-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) is a symmetrical organic compound featuring a central ethane-1,2-diyl group bridging two 2,4,5-trimethylbenzene moieties. This structure confers rigidity and steric bulk, making it suitable for applications in coordination chemistry, catalysis, and supramolecular assembly. For instance, derivatives such as 1,1′-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))-bispyridinium bromides (e.g., 10a-l) and ethane-1,2-diylbis(azanediyl)-based metal complexes highlight the versatility of this scaffold in medicinal chemistry and materials science .

Properties

CAS No. |

18779-88-9 |

|---|---|

Molecular Formula |

C20H26 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1,2,4-trimethyl-5-[2-(2,4,5-trimethylphenyl)ethyl]benzene |

InChI |

InChI=1S/C20H26/c1-13-9-17(5)19(11-15(13)3)7-8-20-12-16(4)14(2)10-18(20)6/h9-12H,7-8H2,1-6H3 |

InChI Key |

MXPKMQADEGOEPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)CCC2=C(C=C(C(=C2)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) typically involves the reaction of 2,4,5-trimethylbenzene with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ethane-1,2-diyl bridge between the two benzene units .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can replace hydrogen atoms on the benzene rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) is used as a building block in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) involves its interaction with molecular targets through its benzene rings and ethane-1,2-diyl bridge. The compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Oxygen-Bridged Derivatives (e.g., 10a-l)

- Structure : Ethane-1,2-diylbis(oxy) linkers connect aromatic groups (e.g., phenylene or pyridinium moieties) .

- Function: These compounds exhibit potent inhibitory activity against human choline kinase (ChoKα1) with IC₅₀ values in the sub-micromolar range (e.g., 10a: IC₅₀ = 1.0 µM; 10l: IC₅₀ = 0.92 µM). They also demonstrate selective anti-proliferative activity against cancer cells (GI₅₀ in the nanomolar range) .

Azanediyl-Bridged Derivatives (e.g., 49, 50)

- Structure : Ethane-1,2-diylbis(azanediyl) groups link aromatic systems with piperazine and ketone substituents .

- Function: Used in olefin metathesis catalysts. For example, compound 49 (yield: 50%) and 50 are synthesized via palladium-catalyzed coupling, highlighting their utility in organometallic chemistry .

- Key Difference : The nitrogen-rich linker facilitates coordination to transition metals (e.g., Pd, Cu), enabling catalytic applications distinct from the methylbenzene-linked compound.

Schiff Base Complexes (e.g., [Cu₂(salen)₂])

- Structure : Ethane-1,2-diylbis(azanylylidene) linkers form dinuclear copper(II) complexes .

- Key Difference: The Schiff base architecture introduces conjugated π-systems and metal-binding sites, diverging from the non-polar, sterically hindered 2,4,5-trimethylbenzene derivatives.

Physicochemical Properties

Research Findings and Implications

- Biological Selectivity: The tumor cell selectivity of oxygen-bridged derivatives (e.g., low toxicity in non-cancerous cells) underscores the importance of linker polarity in drug design .

- Structural Flexibility : Ethane-1,2-diyl linkers allow modular tuning of electronic and steric properties, enabling diverse applications from catalysis to metal extraction .

- Unmet Needs : Direct data on 1,1'-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) remains scarce, warranting further studies on its synthesis, crystallography (cf. SHELX-refined structures in ), and functionalization.

Biological Activity

1,1'-Ethane-1,2-diylbis(2,4,5-trimethylbenzene), a compound with significant structural complexity and potential biological implications, is a derivative of trimethylbenzene. Its unique structure may influence its biological activity, particularly in terms of toxicity and pharmacological effects. This article reviews the available literature on its biological activity, including mechanisms of action, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by two ethane linkages between two 2,4,5-trimethylbenzene moieties. Its molecular formula is , and it has a molecular weight of approximately 242.39 g/mol. The structure can be represented as follows:

Research indicates that compounds structurally similar to 1,1'-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) may interact with various biological systems through several mechanisms:

- Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cells, leading to cellular damage and apoptosis. This mechanism is particularly relevant in the context of neurotoxicity and carcinogenicity.

- Neurotoxicity : Animal studies have indicated that exposure can lead to sensorimotor neuropathy. The compound may disrupt normal peripheral nerve function through its metabolites .

- Endocrine Disruption : Some derivatives have been implicated in endocrine disruption due to their structural similarities to known endocrine-disrupting chemicals.

Acute Toxicity

Acute exposure to 1,1'-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) has been associated with:

- Irritation : Skin and eye irritation are common symptoms following exposure. Inhalation can lead to respiratory issues.

- Neurological Effects : Studies indicate potential neurotoxic effects characterized by reduced nerve conduction velocities in animal models .

Case Studies

Several studies have explored the biological activity of related compounds:

- Neurotoxicity in Rodent Models : A study demonstrated that rats exposed to high doses exhibited significant decreases in sensory and motor nerve conduction velocities .

- Carcinogenic Potential : Research on structurally similar compounds indicated a correlation between long-term exposure and increased tumor incidence in laboratory animals.

Comparative Analysis with Similar Compounds

The following table summarizes key differences in biological activity between 1,1'-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) and other related compounds:

| Compound | Neurotoxicity | Carcinogenic Potential | Endocrine Disruption |

|---|---|---|---|

| 1,1'-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) | Yes | Potential | Possible |

| 1,2-Dichlorobenzene | Yes | Confirmed | Yes |

| 1,3-Dichloropropene | Moderate | Potential | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.